6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole
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Overview
Description
6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core . The dodecylsulfanyl and iododecyl groups are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iododecyl group can be reduced to form the corresponding alkane.
Substitution: The iododecyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkanes.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit enzymes involved in oxidative stress, providing antioxidant benefits .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: Known for their biological activities, including anticancer and antimicrobial properties.
Benzothiazole Derivatives: Various derivatives with different substituents at the 2-position, each exhibiting unique biological activities.
Uniqueness
6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole stands out due to its combination of dodecylsulfanyl and iododecyl groups, which impart unique chemical and biological properties
Properties
CAS No. |
821781-97-9 |
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Molecular Formula |
C35H52INOS2 |
Molecular Weight |
693.8 g/mol |
IUPAC Name |
6-dodecylsulfanyl-2-[4-(10-iododecoxy)phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C35H52INOS2/c1-2-3-4-5-6-7-10-13-16-19-28-39-32-24-25-33-34(29-32)40-35(37-33)30-20-22-31(23-21-30)38-27-18-15-12-9-8-11-14-17-26-36/h20-25,29H,2-19,26-28H2,1H3 |
InChI Key |
IQLNZMKEHBEEGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)OCCCCCCCCCCI |
Origin of Product |
United States |
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